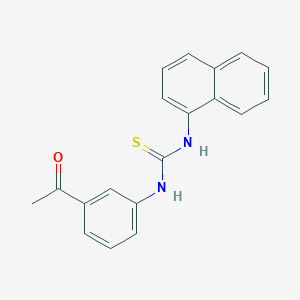

N-(3-acetylphenyl)-N'-1-naphthylthiourea

Description

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUYSCZLGYQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Scientific Research Applications

Antibacterial Activity

N-(3-acetylphenyl)-N'-1-naphthylthiourea has demonstrated significant antibacterial properties against various pathogens. Studies have shown that thiourea derivatives exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Efficacy of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 40 | Ciprofloxacin | 5 |

| This compound | S. aureus | 50 | Ceftriaxone | 4 |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have revealed its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis pathways critical for tumor growth .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 14 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 10 | Inhibition of angiogenesis |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with chronic diseases .

Table 3: Antioxidant Activity

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

Anti-inflammatory Activity

In studies examining the anti-inflammatory effects of thiourea derivatives, this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions .

Table 4: Anti-inflammatory Effects

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 72 |

| IL-6 | 89 |

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have highlighted its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The compound's IC50 values for AChE inhibition were found to be notably low, indicating strong potential for therapeutic applications in neurodegeneration .

Table 5: Neuroprotective Effects

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 33.27 |

| BChE | 105.9 |

Comparison with Similar Compounds

Key Structural Features :

- 3-Acetylphenyl group : The acetyl moiety (CH₃CO-) introduces electron-withdrawing effects, enhancing hydrogen-bonding capabilities and influencing electronic distribution .

Molecular Formula: C₁₉H₁₆N₂OS (inferred from analogous structures).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-acetylphenyl)-N'-1-naphthylthiourea with key analogs:

Physicochemical Properties

- Lipophilicity : The 1-naphthyl group confers higher logP values compared to phenyl or allyl analogs, suggesting improved membrane permeability .

- Solubility : The acetyl group may reduce aqueous solubility compared to methoxy or hydroxyethyl substituents (e.g., N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.